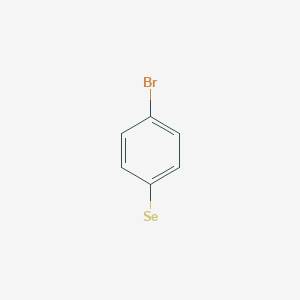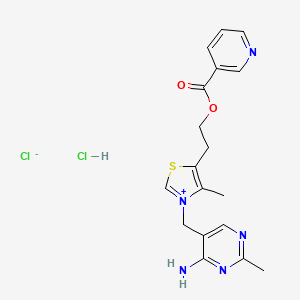
Thiamine, nicotinate (ester), monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine, nicotinate (ester), monohydrochloride is a compound that combines the properties of thiamine (vitamin B1) and nicotinic acid (vitamin B3). It is often used in research and industrial applications due to its unique chemical properties and potential health benefits. The molecular formula of this compound is C18H21Cl2N5O2S, and it has a molecular weight of 442.36264 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiamine, nicotinate (ester), monohydrochloride typically involves the esterification of thiamine with nicotinic acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include thiamine hydrochloride, nicotinic acid, and a suitable esterification catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid, which is then packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Thiamine, nicotinate (ester), monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and industrial applications .
Aplicaciones Científicas De Investigación
Thiamine, nicotinate (ester), monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating vitamin deficiencies and related disorders.
Industry: Used in the formulation of dietary supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of thiamine, nicotinate (ester), monohydrochloride involves its role as a coenzyme in various biochemical pathways. Thiamine is essential for the conversion of carbohydrates into energy, while nicotinic acid plays a role in the metabolism of fats and proteins. The compound exerts its effects by interacting with specific enzymes and receptors in the body, facilitating various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of thiamine and nicotinic acid, such as thiamine monophosphate, thiamine diphosphate, and nicotinic acid esters.
Uniqueness
Thiamine, nicotinate (ester), monohydrochloride is unique due to its combined properties of thiamine and nicotinic acid, making it a versatile compound with multiple applications in research and industry. Its ability to act as a coenzyme in various metabolic pathways sets it apart from other similar compounds .
Propiedades
Número CAS |
21946-31-6 |
|---|---|
Fórmula molecular |
C18H21Cl2N5O2S |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl pyridine-3-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C18H20N5O2S.2ClH/c1-12-16(5-7-25-18(24)14-4-3-6-20-8-14)26-11-23(12)10-15-9-21-13(2)22-17(15)19;;/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H2,19,21,22);2*1H/q+1;;/p-1 |
Clave InChI |
HZBCZAVRFMDFMT-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CN=CC=C3.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
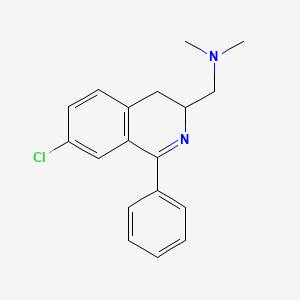

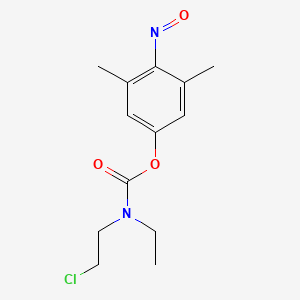

![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
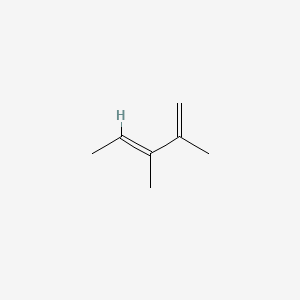
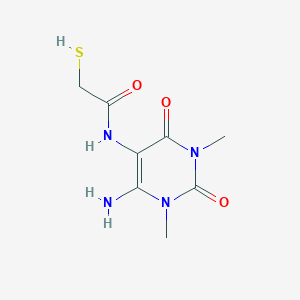
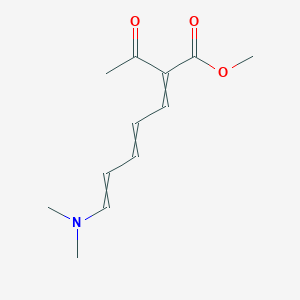
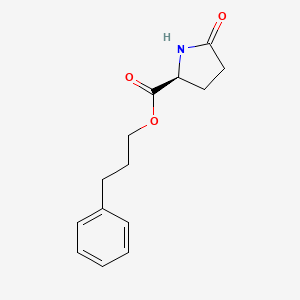
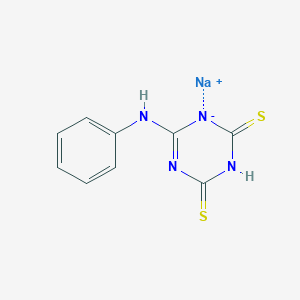

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
